molecular formula C5H3ClFNO2S B3019500 4-Chloropyridine-2-sulfonyl fluoride CAS No. 2229326-51-4

4-Chloropyridine-2-sulfonyl fluoride

Cat. No.: B3019500
CAS No.: 2229326-51-4
M. Wt: 195.59
InChI Key: IRHTUWRUVMTRJH-UHFFFAOYSA-N
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Description

4-Chloropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyridine-2-sulfonyl fluoride typically involves the reaction of 4-chloropyridine with sulfonyl fluoride reagents. One common method is the direct fluorination of sulfonates or sulfonic acids under mild reaction conditions using readily available reagents . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloropyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropyridine-2-sulfonyl fluoride
  • 4-Bromopyridine-2-sulfonyl fluoride
  • 4-Iodopyridine-2-sulfonyl fluoride

Uniqueness

4-Chloropyridine-2-sulfonyl fluoride is unique due to its specific reactivity profile. The presence of the chlorine atom in the pyridine ring influences its chemical behavior, making it distinct from its fluorinated, brominated, and iodinated counterparts. This uniqueness can be leveraged in designing specific chemical reactions and in developing targeted applications in research and industry .

Properties

IUPAC Name

4-chloropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHTUWRUVMTRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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